molecular formula C16H14INO3 B3494767 ethyl 3-[(4-iodobenzoyl)amino]benzoate

ethyl 3-[(4-iodobenzoyl)amino]benzoate

Cat. No.: B3494767
M. Wt: 395.19 g/mol
InChI Key: GCNQKBPIDSWQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-iodobenzoyl)amino]benzoate is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a benzoate core functionalized with both a 4-iodobenzamide group and an ethyl ester. The iodine atom on the benzoyl ring presents a versatile handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures . Compounds containing a diarylamine structure, similar to the core of this molecule, are recognized as important building blocks in the synthesis of pharmaceuticals and biologically active molecules . The molecular structure incorporates an ethyl ester, which can serve as a protecting group for a carboxylic acid or be manipulated through hydrolysis or transesterification. This compound is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 3-[(4-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQKBPIDSWQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent-Specific Comparisons

The following table compares ethyl 3-[(4-iodobenzoyl)amino]benzoate with analogs differing in substituents or functional groups:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₆H₁₃INO₃ 4-Iodo, benzoylamino, ester 409.19 Halogen bonding, potential kinase inhibition
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate C₁₆H₁₂ClN₂O₅ 4-Chloro, 3-nitro, benzoylamino, ester 371.73 Enhanced reactivity in nitration/SNAr reactions
Ethyl 4-iodo-3-methoxybenzoate C₁₀H₁₁IO₃ 4-Iodo, 3-methoxy, ester 306.10 Reactivity in Suzuki coupling
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate C₁₉H₁₆NO₄S Isothiochromenone, benzoylamino, ester 369.40 Anti-inflammatory activity
Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate C₁₉H₁₇FN₂O₂ Quinoline, fluoro, amino, ester 324.35 DNA intercalation, anticancer activity

Substituent Effects on Reactivity and Bioactivity

  • For example, ethyl 4-bromo-3-methylbenzoate exhibits higher reactivity in substitution reactions than its chloro/fluoro counterparts due to bromine’s leaving-group ability .
  • Amino vs. Methoxy Groups: Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate demonstrates enhanced bioactivity (e.g., antimicrobial properties) due to its amino and hydroxyl groups, contrasting with methoxy-substituted analogs that prioritize metabolic stability.
  • Heterocyclic Moieties: Quinoline-containing analogs (e.g., ) exhibit distinct mechanisms like DNA intercalation, unlike purely aromatic benzoates.

Unique Advantages of this compound

  • Halogen Bonding: The iodine atom facilitates interactions with electron-rich regions of proteins, a feature less pronounced in chloro or nitro analogs .
  • Stability : The ester group provides hydrolytic stability under physiological conditions compared to carboxylic acid derivatives.
  • Versatility : Its structure serves as a scaffold for derivatization, enabling applications in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-[(4-iodobenzoyl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-aminobenzoic acid ethyl ester with 4-iodobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Step 1 : Activation of the benzoyl chloride using a base (e.g., NaOH) in a biphasic solvent system (water/THF).
  • Step 2 : Dropwise addition of the amine component at 0–5°C to minimize side reactions.
  • Step 3 : Characterization via 1H^1H-NMR to confirm amide bond formation (δ 8.5–10.0 ppm for NH protons) and HPLC for purity (>95%) .
    • Optimization : Use factorial design (e.g., varying temperature, solvent ratios, and catalyst amounts) to maximize yield and minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and ester C=O (~1720–1740 cm1^{-1}).
  • 1H^1H-NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), with a singlet for the iodobenzoyl group’s para-substituted protons.
  • LC-MS : Molecular ion peak at m/z 413.1 (M+H+^+) .

Q. How can researchers assess the compound’s preliminary biological activity using in vitro models?

  • Methodological Answer :

  • Step 1 : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
  • Step 2 : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Step 3 : Compare IC50_{50} values with structurally similar analogs (e.g., chloro/nitro derivatives) to infer structure-activity relationships .

Advanced Research Questions

Q. How can contradictions in reported biological data for this compound be resolved?

  • Methodological Answer :

  • Approach 1 : Conduct meta-analysis of existing studies to identify variables (e.g., assay conditions, cell line heterogeneity) causing discrepancies .
  • Approach 2 : Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Example : If one study reports anticancer activity but another finds none, test under standardized conditions (e.g., hypoxia vs. normoxia) to isolate environmental factors .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Framework 1 : Molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors (e.g., EGFR kinase). Validate with mutagenesis studies targeting predicted interaction sites.
  • Framework 2 : Density Functional Theory (DFT) to model electronic properties influencing reactivity (e.g., iodine’s electron-withdrawing effect on the benzoyl group) .

Q. How can researchers design experiments to elucidate the compound’s metabolic stability and toxicity profile?

  • Methodological Answer :

  • Step 1 : Perform microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
  • Step 2 : Use zebrafish models for acute toxicity (LC50_{50}) and teratogenicity screening.
  • Step 3 : Correlate findings with in silico ADMET predictions (e.g., SwissADME) to prioritize structural modifications .

Methodological Notes

  • Synthesis Optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., reaction time vs. temperature) .
  • Data Contradiction Resolution : Apply Bradford’s criteria for reproducibility, emphasizing independent replication under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(4-iodobenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[(4-iodobenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.